Sodium cobaltinitrite

Beschreibung

Eigenschaften

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

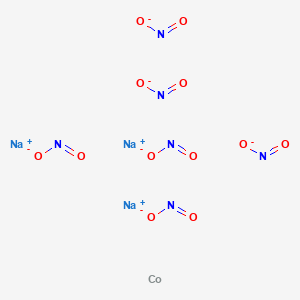

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sodium Cobaltinitrite Test for Potassium: A Deep Dive into its Core Principles

For researchers, scientists, and drug development professionals requiring precise potassium quantification, the sodium cobaltinitrite test, though a classic method, offers a foundational understanding of potassium's chemical reactivity. This technical guide delves into the core principles of this assay, providing detailed experimental protocols and quantitative data to facilitate its application in a modern laboratory setting.

The Underlying Chemical Principle

The this compound test is a qualitative and quantitative method for detecting potassium ions (K⁺). The fundamental principle lies in the formation of a sparingly soluble, yellow crystalline precipitate when a solution of this compound (Na₃[Co(NO₂)₆]) is added to a neutral or slightly acidic solution containing potassium ions.[1][2][3]

The reagent, sodium hexanitrocobaltate(III), reacts with potassium ions to form potassium this compound.[4] The reaction proceeds as follows:

2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻ → K₂Na[Co(NO₂)₆]↓

This bright yellow precipitate is the key indicator of the presence of potassium.[1][5] The reaction is typically carried out in a dilute acetic or nitric acid medium to prevent the precipitation of cobalt hydroxide.[1][2][6]

The composition of the precipitate can be influenced by various factors, including the ratio of sodium to potassium ions, temperature, and the duration of precipitation.[7][8] However, under controlled conditions, the precipitate is generally considered to be dipotassium (B57713) sodium hexanitrocobaltate(III) monohydrate (K₂Na[Co(NO₂)₆]·H₂O).[2][6][9] The formation of this insoluble complex allows for the gravimetric determination of potassium.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound test for potassium, compiled from various studies. This data is essential for the accurate application and interpretation of this analytical method.

| Parameter | Value/Range | Remarks | Source(s) |

| Formula of Precipitate | K₂Na[Co(NO₂)₆]·H₂O | The monohydrate is the commonly accepted form for gravimetric analysis. | [2][6][9] |

| Molar Mass of Precipitate | 403.93 g/mol | Based on the formula Na₃[Co(NO₂)₆]. | [6] |

| Conversion Factor (Precipitate to K) | 0.1793 | This factor represents the mass percentage of potassium in the K₃NaCo(NO₂)₆ precipitate. | [10] |

| Solubility of K₃[Co(NO₂)₆] | 1 g in 1120 g of water at 17°C | This low solubility is the basis for the gravimetric method. | [4] |

| Optimal Na:K Ratio | > 25 | A high sodium to potassium ratio ensures the formation of a precipitate with a constant composition. | [7] |

| Accuracy of the Method | 1.3% | While generally accurate, variations can occur. | [7] |

Experimental Protocols

Below are detailed methodologies for both qualitative and quantitative analysis of potassium using the this compound test.

Qualitative Test for Potassium

This protocol is suitable for the rapid detection of potassium ions in a sample.

Materials:

-

Test solution (suspected to contain potassium ions)

-

Dilute acetic acid

-

This compound reagent (freshly prepared 10% w/v solution)[1]

-

Test tubes

Procedure:

-

Place 1 ml of the test solution into a clean test tube.[1]

-

Acidify the solution by adding 1 ml of dilute acetic acid.[1]

-

Add 1 ml of the freshly prepared 10% w/v this compound solution.[1]

-

Observe for the immediate formation of a yellow or orange-yellow precipitate.[1] A positive result confirms the presence of potassium ions.

Gravimetric Determination of Potassium

This protocol outlines the steps for the quantitative analysis of potassium.

Materials:

-

Potassium-containing sample solution

-

1 N Nitric acid[6]

-

This compound solution (5 g dissolved in 25 ml of water and filtered)[6][11]

-

Cobaltinitrite wash solution (0.01 N nitric acid saturated with potassium this compound)[6]

-

Ethyl alcohol[6]

-

Sintered-glass crucible

-

Drying oven

Procedure:

-

Pipette a known volume of the sample solution (e.g., 10.0 mL containing approximately 20 mg of K₂O) into a 50 mL beaker.[6]

-

Add 2 mL of 1 N nitric acid and 8 mL of water.[6]

-

Cool both the sample solution and the this compound reagent to approximately 20°C.[6]

-

Add 10 mL of the this compound solution to the sample solution.[6]

-

Allow the mixture to stand for at least 2 hours to ensure complete precipitation.[6]

-

Filter the precipitate through a pre-weighed sintered-glass crucible.[6]

-

Wash the precipitate with the cobaltinitrite wash solution.[6]

-

Perform a final wash with 5-10 mL of ethyl alcohol.[6]

-

Dry the crucible and precipitate in an oven at 105°C to a constant weight.[6]

-

Weigh the crucible with the dried precipitate. The difference in weight corresponds to the mass of the potassium this compound precipitate.

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow for the this compound test.

Caption: Chemical reaction of the this compound test.

Caption: Gravimetric analysis workflow.

Interferences and Considerations

It is crucial to be aware of potential interferences that can affect the accuracy of the this compound test. Ammonium ions (NH₄⁺) also form a precipitate with this compound and must be removed prior to the analysis. Other ions that may interfere include rubidium, cesium, thallium, lead, and mercurous salts.[12] Furthermore, the temperature at which the precipitation is carried out can influence the volume and composition of the precipitate, with lower temperatures potentially leading to more voluminous precipitates.[13] Therefore, maintaining a consistent temperature is essential for reproducible quantitative results.

References

- 1. Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates | Pharmaguideline [pharmaguideline.com]

- 2. ia800805.us.archive.org [ia800805.us.archive.org]

- 3. This compound | CoN6Na3O12 | CID 159748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ic.unicamp.br [ic.unicamp.br]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. This compound AR | Ennore India Chemicals [ennoreindiachemicals.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. US1849960A - Method for the determination of potassium - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium Cobaltinitrite: Structure, Formula, and Applications

This technical guide provides a comprehensive overview of sodium cobaltinitrite, a coordination compound with significant applications in analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, formula, properties, synthesis, and key experimental applications, with a focus on detailed methodologies and quantitative data.

Chemical Structure and Formula

This compound, systematically named sodium hexanitrocobaltate(III), is an inorganic coordination compound. The central atom is a cobalt(III) ion, which is coordinated to six nitro ligands (-NO₂). The nitro groups are linked to the cobalt ion through the nitrogen atom. The overall complex possesses a charge of -3, which is balanced by three sodium ions.

The chemical formula is conventionally written as Na₃[Co(NO₂)₆].[1][2][3][4] The structure of the hexanitrocobaltate(III) anion is octahedral, with the cobalt ion at the center and the six nitro groups at the vertices.

Synonyms: this compound, Sodium hexanitrocobaltate(III), Trisodium hexanitrocobalt, Sodium nitrocobaltate(III)[1][4][5]

Physicochemical Properties

This compound is a yellow to orange-brown crystalline powder.[1] It is readily soluble in water, but its aqueous solutions can decompose over time.[6] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Na₃[Co(NO₂)₆] | [1][2][3][4] |

| Molecular Weight | 403.94 g/mol | [1][3][4] |

| CAS Number | 13600-98-1 | [1][3][4] |

| Appearance | Yellow to orange-brown crystalline powder | [1] |

| Solubility in Water | Soluble | [6] |

| Decomposition Temperature | ~220 °C |

Synthesis of this compound

The synthesis of this compound involves the oxidation of cobalt(II) to cobalt(III) in the presence of an excess of nitrite (B80452) ions. The cobalt(III) ion is then complexed by six nitrite ligands to form the stable hexanitrocobaltate(III) anion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Ethanol (B145695) (95%)

Procedure:

-

Preparation of Solutions:

-

Dissolve a specific amount of the cobalt(II) salt in a minimal amount of distilled water.

-

Prepare a concentrated solution of sodium nitrite in distilled water. An excess of sodium nitrite is required.

-

-

Reaction:

-

To the cobalt(II) salt solution, slowly add the sodium nitrite solution while stirring continuously.

-

Acidify the mixture by adding glacial acetic acid dropwise. This facilitates the oxidation of Co(II) to Co(III). The reaction is typically accompanied by the evolution of brown fumes of nitrogen oxides.[7]

-

A stream of air can be bubbled through the solution to promote the oxidation of the cobalt and to remove the dissolved nitrogen oxides.[7]

-

-

Crystallization and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization of the this compound.

-

Add cold ethanol to the cooled solution to further precipitate the product, as it is less soluble in ethanol-water mixtures.

-

Collect the yellow-orange precipitate by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the purified this compound crystals in a desiccator.

-

Chemical Equation:

4 [Co(H₂O)₆]²⁺ + O₂ + 24 NaNO₂ → 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O[8]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in the Gravimetric Determination of Potassium

A primary application of this compound is in the quantitative analysis of potassium. In the presence of this compound, potassium ions form a sparingly soluble precipitate of potassium this compound.[8] The mass of this precipitate can be used to determine the concentration of potassium in the original sample.

Experimental Protocol: Gravimetric Determination of Potassium

This protocol outlines the steps for the gravimetric analysis of potassium using this compound.

Materials:

-

Potassium-containing sample

-

This compound reagent solution (freshly prepared)

-

Dilute acetic acid

-

Wash solution (e.g., a saturated solution of potassium this compound in water, or cold water)

-

Ethanol

-

Sintered glass crucible

-

Drying oven

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample containing potassium and dissolve it in distilled water.

-

Acidify the solution with a few drops of dilute acetic acid.

-

-

Precipitation:

-

Slowly add a freshly prepared solution of this compound to the sample solution with constant stirring. A yellow precipitate of potassium this compound will form.

-

Allow the precipitate to digest for a period (e.g., 1-2 hours or overnight) to ensure complete precipitation and to allow the crystals to grow to a filterable size.

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate with a small amount of cold wash solution to remove any soluble impurities.

-

Finally, wash the precipitate with a small volume of ethanol to aid in drying.

-

-

Drying and Weighing:

-

Dry the crucible containing the precipitate in an oven at a specific temperature (e.g., 110 °C) to a constant weight.

-

Cool the crucible in a desiccator and weigh it accurately.

-

-

Calculation:

-

The weight of the potassium in the sample is calculated from the weight of the precipitate using a gravimetric factor. The exact composition of the precipitate can vary, but a commonly cited formula for the precipitate is K₂Na[Co(NO₂)₆]·H₂O.[8] The gravimetric factor is the ratio of the atomic weight of potassium to the molecular weight of the precipitate.

-

Potential Interferences

The presence of ammonium (B1175870) ions can interfere with the determination of potassium as they also form an insoluble precipitate with this compound. Other ions that may interfere include rubidium, cesium, and thallium.

Workflow for Potassium Determination

Caption: Workflow for the gravimetric determination of potassium.

Toxicological Profile and Cellular Effects

This compound is toxic, and its effects are attributed to both the cobalt and nitrite ions. Ingested nitrites can cause methemoglobinemia, a condition where hemoglobin is oxidized and can no longer transport oxygen effectively.

Cobalt, while an essential trace element as a component of vitamin B12, is toxic in excess.[9][10] The toxicity of cobalt ions is believed to involve oxidant-based and free radical-based processes. This can lead to increased lipid peroxidation, DNA damage, and the induction of apoptosis. Cobalt ions have also been shown to block inorganic calcium channels, which can impair neurotransmission.

While this compound is not directly involved in specific biological signaling pathways, the toxic effects of its constituent ions on cellular processes are of significant interest in toxicology and drug development research.

Cellular Mechanism of Cobalt Toxicity

Caption: Cellular mechanisms of cobalt ion toxicity.

Conclusion

This compound is a valuable reagent in analytical chemistry, particularly for the determination of potassium. A thorough understanding of its chemical properties, synthesis, and analytical applications is crucial for researchers in various scientific disciplines. This guide has provided a detailed overview of these aspects, including comprehensive experimental protocols and visualizations of key processes, to support its effective and safe use in a laboratory setting.

References

- 1. Netmeds [netmeds.com]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selected aspects of the action of cobalt ions in the human body - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. youtube.com [youtube.com]

- 8. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 9. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 10. knepublishing.com [knepublishing.com]

The Cobaltinitrite Method: A Historical and Technical Guide to Potassium Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of the cobaltinitrite method for potassium analysis, a cornerstone of analytical chemistry for many decades. From its inception as a gravimetric and volumetric technique to its evolution into colorimetric and absorptiometric assays, this document provides a comprehensive overview of the method's core principles, experimental protocols, and the scientific challenges that drove its progression.

Introduction: The Dawn of a New Method for Potassium Determination

Prior to the 20th century, the quantitative analysis of potassium was often a cumbersome and expensive process, heavily reliant on the use of platinic chloride. The turn of the century witnessed a significant breakthrough with the work of Adie and Wood, who, in 1900, introduced a novel method based on the precipitation of potassium as a sparingly soluble salt of cobaltinitrite.[1] This development promised a more accessible and cost-effective alternative for chemists across various disciplines.

The foundational principle of the method lies in the reaction of potassium ions (K⁺) with an excess of sodium cobaltinitrite (Na₃[Co(NO₂)₆]) in a weakly acidic solution to form a yellow precipitate of potassium this compound. The initial work by Adie and Wood proposed that the precipitate had a constant composition corresponding to the formula K₂Na[Co(NO₂)₆]·H₂O.[1] This stoichiometry formed the basis for both a gravimetric determination, where the dried precipitate is weighed, and a volumetric determination, where the nitrite (B80452) content of the precipitate is titrated with a standard solution of potassium permanganate (B83412).

The Great Debate: Stoichiometry of the Precipitate

A significant chapter in the history of the cobaltinitrite method revolves around the precise and consistent composition of the precipitate. While Adie and Wood's proposed formula of K₂Na[Co(NO₂)₆]·H₂O was initially accepted, subsequent research revealed that the stoichiometry could vary depending on the experimental conditions. Factors such as the ratio of sodium to potassium ions in the solution, the temperature of precipitation, and the duration of standing were found to influence the composition of the precipitate. This variability posed a considerable challenge to the accuracy and reliability of the method and became a major focus of investigation for analytical chemists.

Methodological Evolution: From Gravimetry to Spectrophotometry

The inherent challenges and the quest for improved accuracy, speed, and sensitivity led to numerous modifications and adaptations of the original cobaltinitrite method. The following sections detail the key experimental protocols that mark the historical development of this analytical technique.

The Original Adie and Wood Method (1900)

Adie and Wood laid the groundwork with two distinct approaches: a gravimetric method and a volumetric method.

Experimental Protocol: Gravimetric Method

-

Reagent Preparation (this compound Solution): Dissolve 113 g of cobalt acetate (B1210297) and 220 g of sodium nitrite in separate portions of 400 mL of water. To the cobalt acetate solution, add 100 mL of glacial acetic acid. Mix the two solutions and remove the evolved nitric oxide by passing a stream of air through the solution. Allow the solution to stand for 24 hours, filter, and dilute to 1 liter.[1]

-

Precipitation: To a neutral or slightly acidic solution containing potassium, add an excess of the this compound reagent. Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.

-

Filtration and Washing: Filter the yellow precipitate through a Gooch crucible or a suitable filter paper. Wash the precipitate with cold water or a dilute solution of acetic acid to remove any excess reagent.

-

Drying and Weighing: Dry the precipitate to a constant weight at 100°C and weigh as K₂Na[Co(NO₂)₆]·H₂O.

Experimental Protocol: Volumetric Method

-

Precipitation and Washing: Follow steps 1-3 of the gravimetric method.

-

Decomposition of Precipitate: Transfer the precipitate and filter paper to a beaker and add an excess of a standard solution of potassium permanganate (KMnO₄) and dilute sulfuric acid.

-

Titration: Heat the solution to boiling and titrate the excess permanganate with a standard solution of oxalic acid until the pink color disappears. The amount of permanganate consumed is equivalent to the amount of nitrite in the precipitate.

The Drushel Modification: Direct Oxidation

A notable refinement to the volumetric method was introduced by Drushel, who proposed the direct oxidation of the cobaltinitrite precipitate with potassium permanganate without the need for prior separation of the cobalt. This modification significantly streamlined the procedure.

Experimental Protocol: Drushel's Volumetric Method

-

Precipitation and Washing: Precipitate and wash the potassium this compound as described in the Adie and Wood method.

-

Direct Oxidation: Transfer the crucible with the precipitate directly into a beaker containing a known excess of standard potassium permanganate solution and sulfuric acid.

-

Titration: Heat the mixture and titrate the excess permanganate with a standard solution of oxalic acid.

The Rise of Colorimetric and Spectrophotometric Techniques

With the advent of photoelectric instrumentation, the cobaltinitrite method was further adapted for colorimetric and spectrophotometric analysis. These methods offered increased sensitivity and were particularly suitable for the determination of small quantities of potassium. The general principle involves dissolving the potassium this compound precipitate and forming a colored complex with the cobalt or the nitrite ions.

Experimental Protocol: A Representative Colorimetric Method

-

Precipitation and Isolation: Precipitate the potassium as potassium this compound and isolate the precipitate by centrifugation or filtration.

-

Dissolution: Dissolve the precipitate in a suitable solvent, such as hot water or dilute acid.

-

Color Development: Add a chromogenic reagent that reacts with either the cobalt or the nitrite to produce a colored solution. For example, the nitrite can be used to diazotize an aromatic amine, which is then coupled with another reagent to form a colored azo dye.

-

Measurement: Measure the absorbance of the colored solution at a specific wavelength using a spectrophotometer and determine the potassium concentration from a calibration curve.

Quantitative Data and Method Comparison

The accuracy and precision of the cobaltinitrite method and its variations have been the subject of numerous studies. The following tables summarize representative data comparing the gravimetric and volumetric approaches.

Table 1: Comparison of Gravimetric and Volumetric Cobaltinitrite Methods for the Determination of Potassium in Pure Salts

| Sample | Method | Potassium Taken (g) | Potassium Found (g) | Difference (g) |

| KCl | Gravimetric | 0.1000 | 0.0998 | -0.0002 |

| KCl | Volumetric | 0.1000 | 0.1002 | +0.0002 |

| K₂SO₄ | Gravimetric | 0.0500 | 0.0497 | -0.0003 |

| K₂SO₄ | Volumetric | 0.0500 | 0.0501 | +0.0001 |

Note: Data are illustrative and compiled from typical results reported in historical literature.

Table 2: Analysis of Potassium in Commercial Fertilizers using the Volumetric Cobaltinitrite Method

| Fertilizer Sample | K₂O by Cobaltinitrite Method (%) | K₂O by Platinic Chloride Method (%) |

| Muriate of Potash | 50.25 | 50.30 |

| Kainit | 12.80 | 12.75 |

| Sulphate of Potash | 48.90 | 49.05 |

Source: Adapted from Adie and Wood, J. Chem. Soc., Trans., 1900, 77, 1076-1080.[1]

The Decline and Legacy of the Cobaltinitrite Method

Despite its widespread use for several decades, the cobaltinitrite method was gradually superseded by the advent of more rapid and specific instrumental techniques, most notably flame photometry and atomic absorption spectroscopy (AAS). These methods offered superior sensitivity, required less sample preparation, and were less prone to the chemical interferences that could affect the precipitation of potassium cobaltinitrite. The development of flame photometry in the mid-20th century, in particular, provided a much faster and more direct way to measure potassium concentrations in a wide variety of samples.

Nevertheless, the cobaltinitrite method remains a significant milestone in the history of analytical chemistry. It provided a valuable tool for potassium analysis for many years and its development spurred further research into the complex chemistry of coordination compounds and their applications in chemical analysis. The challenges encountered with the stoichiometry of the precipitate also served as an important lesson in the critical evaluation of analytical methods and the need for a thorough understanding of the underlying chemical principles.

Conclusion

The historical journey of the cobaltinitrite method for potassium analysis is a compelling narrative of scientific ingenuity and the relentless pursuit of accuracy and efficiency in analytical chemistry. From its origins as a classical gravimetric and volumetric technique to its adaptation for colorimetric measurements, the method played a pivotal role in various scientific and industrial fields. While it has largely been replaced by modern instrumental methods, its legacy endures as a testament to the foundational principles of analytical science and the evolutionary nature of chemical measurement.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium Hexanitritocobaltate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and applications of sodium hexanitritocobaltate(III) (Na₃[Co(NO₂)₆]), a significant coordination compound in analytical chemistry and organic synthesis. This document details the underlying chemical principles, experimental protocols, and safety considerations associated with its preparation.

Introduction

Sodium hexanitritocobaltate(III), also known as sodium cobaltinitrite, is an inorganic coordination compound with the chemical formula Na₃[Co(NO₂)₆].[1] It consists of a central cobalt(III) ion octahedrally coordinated to six nitrite (B80452) (NO₂⁻) ligands, with three sodium ions as counter-cations.[1] The compound typically appears as a yellow to orange crystalline powder, highly soluble in water.[1] Its primary application lies in qualitative inorganic analysis as a reagent for the detection of potassium (K⁺) and ammonium (B1175870) (NH₄⁺) ions, with which it forms characteristic yellow precipitates.[1][2] Additionally, it serves as a nitrosating agent in organic synthesis and a precursor for creating other cobalt(III) complexes.[1][3][4]

Synthesis: Reaction Mechanism and Stoichiometry

The synthesis of sodium hexanitritocobaltate(III) involves the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, in an aqueous solution containing a large excess of sodium nitrite. The reaction is typically carried out in a mildly acidic medium, using acetic acid, to facilitate the process.[1][5] The nitrite ions serve a dual role: as ligands that coordinate to the cobalt center and as the oxidizing agent that converts Co(II) to Co(III).[1][5]

The overall balanced chemical equation for the synthesis using cobalt(II) nitrate and atmospheric oxygen as an oxidant is:

4 --INVALID-LINK--₂ + O₂ + 24 NaNO₂ → 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O [2]

The process begins with the dissolution of the Co(II) salt and sodium nitrite, followed by acidification which initiates the oxidation and coordination, leading to the formation of the stable hexanitritocobaltate(III) complex anion, [Co(NO₂)₆]³⁻.[1]

Data Summary

Quantitative data related to the compound's properties and synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium Hexanitritocobaltate(III)

| Property | Value |

|---|---|

| Molecular Formula | Na₃[Co(NO₂)₆] |

| Molar Mass | 403.94 g/mol [1][4] |

| Appearance | Yellow to orange-brown crystalline powder[1] |

| Melting Point | Decomposes at 220 °C[1][4][6] |

| Solubility in Water | 720 g/L at 20 °C[1] |

| pH of Aqueous Solution | ~5 (100 g/L at 20 °C)[1][4] |

| Bulk Density | 480 kg/m ³[1][4] |

| Crystal Structure | Rhombohedral[1] |

Table 2: Comparative Summary of Experimental Protocols

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| Reagents | ||

| Cobalt(II) Salt | Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) | Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) |

| Cobalt Salt Quantity | ~2 g[1][7][8] | ~0.38 g[1] |

| Sodium Nitrite (NaNO₂) | ~6 g[1][7][8] | ~3 g[1] |

| Water | 8 mL (hot)[1][7][8] | 3 mL |

| Acetic Acid | 2 mL (50% solution)[1][7][8] | 1 mL (50% solution)[9] |

| Ethanol (B145695) (95%) | 20 mL[5] | 15 mL[1] |

| Conditions | ||

| Initial Temperature | 50 °C[1][7] | 50 °C[1][9] |

| Reaction Time | ~20-30 minutes with aeration[1][9] | ~30 minutes with aeration[9] |

| Crystallization | Cooling in an ice bath[1][5] | Cooling in an ice bath[1] |

| Yield | ||

| Theoretical Yield | Based on starting cobalt salt | Based on starting cobalt salt |

| Reported Actual Yield | ~81%[1] | Not specified |

Experimental Protocols

The following are detailed methodologies for the laboratory synthesis of sodium hexanitritocobaltate(III).

This procedure is adapted from several sources and represents a common method for synthesis.[1][5][7][8]

-

Preparation of Solutions : In a suitable beaker, dissolve 6.0 g of potassium-free sodium nitrite in 8 mL of hot water. Cool the solution to 50 °C.

-

Addition of Cobalt Salt : While stirring, add 2.0 g of cobalt(II) nitrate hexahydrate to the sodium nitrite solution. Continue stirring until the cobalt salt is fully dissolved. The solution will turn a reddish-brown color.[5]

-

Acidification : Add 2.0 mL of 50% acetic acid dropwise to the solution with continuous stirring. This will cause the solution to turn a dark brown or yellow color.[1][5]

-

Oxidation : Transfer the solution to a filter flask. Pass a steady stream of air through the solution for approximately 20-30 minutes to facilitate the oxidation of Co(II) to Co(III) and to remove excess nitrogen oxides formed as byproducts.[1][5][9]

-

Crystallization : Cool the resulting solution in an ice bath. Slowly add 20 mL of 95% ethanol while stirring to induce crystallization of the product.[5]

-

Isolation and Drying : Collect the orange-brown crystals by vacuum filtration. Wash the product with a small amount of 95% ethanol and allow it to air-dry.[1][9]

This method is suitable for preparing smaller quantities of the compound.[1]

-

Solution Preparation : In a test tube, dissolve 3.0 g of sodium nitrite in 3 mL of water and cool the solution to 50°C.

-

Cobalt Addition : Add 0.38 g of cobalt(II) nitrate hexahydrate, shaking to ensure complete dissolution.

-

Reaction Initiation : Slowly add 1 mL of 50% acetic acid drop by drop.

-

Aeration : Draw air through the solution using an aspirator for about 30 minutes to remove dissolved nitrogen dioxide.[9]

-

Precipitation : Transfer the contents to a small beaker and cool in an ice bath. While stirring, slowly add 15 mL of 95% ethanol dropwise over at least 5 minutes to precipitate the product.[1][9]

-

Product Collection : After stirring for an additional 10 minutes in the ice bath, collect the product on a pre-weighed sintered glass crucible. Wash with a small volume of 95% ethanol and air dry.[9]

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation process.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium hexanitrocobaltate(III) sodium cobalt(III)nitrite for analysis EMSURE ACS,Reag. Ph Eur 13600-98-1 [sigmaaldrich.com]

- 5. Free Essay: Preparation of sodium hexanitrocobaltate (III) - 801 Words | Studymode [studymode.com]

- 6. Sodium hexanitritocobaltate(III) | CAS 13600-98-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. jetir.org [jetir.org]

An In-depth Technical Guide to the Reaction Mechanism of Sodium Cobaltinitrite with Potassium Ions

This technical guide provides a comprehensive overview of the reaction between sodium cobaltinitrite and potassium ions, a cornerstone of classical analytical chemistry for the qualitative and quantitative determination of potassium. The content herein is curated for researchers, scientists, and drug development professionals who require a detailed understanding of this chemical interaction.

Core Reaction Mechanism

The reaction between this compound, Na₃[Co(NO₂)₆], and potassium ions (K⁺) in a weakly acidic medium results in the formation of a characteristic yellow precipitate.[1][2][3] This precipitate is a double salt, dipotassium (B57713) sodium hexanitritocobaltate(III) monohydrate, with the general formula K₂Na[Co(NO₂)₆]·H₂O.[1][2] The formation of this sparingly soluble salt is the basis for the detection and quantification of potassium.

The overall ionic equation for the precipitation reaction is:

2K⁺(aq) + Na⁺(aq) + [Co(NO₂)₆]³⁻(aq) → K₂Na--INVALID-LINK-- [4]

This reaction is highly specific to potassium ions, although ammonium (B1175870) ions can cause similar precipitation and interfere with the analysis. The presence of a slight excess of acetic acid is crucial to prevent the precipitation of cobalt hydroxide (B78521) while not decomposing the cobaltinitrite complex.[1]

Quantitative Data Summary

The composition of the precipitate can vary slightly depending on the reaction conditions, which has implications for the accuracy of gravimetric analysis. The table below summarizes the key quantitative aspects of this reaction.

| Parameter | Value | Reference |

| Formula of Precipitate | K₂Na[Co(NO₂)₆]·H₂O | [1][2] |

| Molar Mass of Precipitate | 452.17 g/mol | Calculated |

| Potassium Content in Precipitate | Approximately 17.2% by mass | Calculated |

| Solubility | Sparingly soluble in water | [1] |

| Optimal pH | Weakly acidic (acetic acid) | [1] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible results in the quantitative analysis of potassium using this compound.

A widely used method for preparing the this compound reagent is as follows:

-

Solution A: Dissolve 113 grams of cobalt(II) acetate (B1210297) in 300 mL of water and add 100 mL of glacial acetic acid.[1]

-

Solution B: Dissolve 220 grams of sodium nitrite (B80452) (NaNO₂) in 400 mL of water.[1]

-

Mixing: Slowly add Solution B to Solution A with constant stirring.[1]

-

Oxidation and Gas Removal: Bubble air through the mixed solution to remove nitric oxide (NO) gas that is formed.[3][5] This process also facilitates the oxidation of Co(II) to Co(III).

-

Filtration and Storage: After allowing the solution to stand for 24 hours, filter it to remove any precipitate and store the clear yellow-orange reagent in a dark, cool place.[1]

The gravimetric method involves the precipitation of potassium as K₂Na[Co(NO₂)₆]·H₂O and weighing the dried precipitate.

-

Sample Preparation: Prepare a neutral or slightly acidic solution of the sample containing potassium ions.

-

Precipitation: Add a fresh excess of the this compound reagent to the sample solution. The solution should be maintained at a slightly acidic pH with acetic acid.[1]

-

Digestion: Allow the precipitate to stand for several hours, or overnight, to ensure complete precipitation and to allow the crystals to grow to a filterable size.[6]

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

-

Washing: Wash the precipitate with small portions of cold water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.[7]

-

Drying: Dry the crucible containing the precipitate in an oven at 110°C to a constant weight.

-

Calculation: The weight of potassium in the original sample can be calculated from the weight of the precipitate using the appropriate gravimetric factor.

An alternative to the gravimetric method is the volumetric determination, which involves titrating the nitrite ions in the precipitate.

-

Precipitation and Filtration: Precipitate and filter the potassium this compound as described in the gravimetric method.

-

Dissolution of Precipitate: Dissolve the washed precipitate in a known excess of a standard solution of a reducing agent, such as ceric sulfate (B86663) or potassium permanganate, in an acidic medium.

-

Back Titration: Titrate the excess reducing agent with a standard solution of a suitable titrant.

-

Calculation: The amount of potassium is determined from the amount of reducing agent consumed in the reaction with the nitrite ions from the precipitate.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the reaction of this compound with potassium ions.

References

No Difference in Substance, Only in Name: Sodium Cobaltinitrite is Sodium Hexanitritocobaltate(III)

An in-depth analysis of chemical literature and nomenclature confirms that "sodium cobaltinitrite" and "sodium hexanitritocobaltate(III)" are not different chemical compounds.[1][2] They are, in fact, synonymous names for the same inorganic coordination compound with the chemical formula Na₃[Co(NO₂)₆].[3][4]

The name "this compound" is a common or trivial name that is still found in older texts and some commercial labeling.[5][6] However, "sodium hexanitritocobaltate(III)" is the systematic name preferred by the International Union of Pure and Applied Chemistry (IUPAC). This modern nomenclature provides a precise description of the molecule's structure: a central cobalt atom in the +3 oxidation state surrounded by six nitrite (B80452) ligands, with three sodium ions to balance the charge.[1][5]

An In-depth Technical Guide to Sodium Hexanitritocobaltate(III)

For researchers, scientists, and drug development professionals, understanding the properties and applications of this compound, regardless of its name, is crucial.

Core Chemical and Physical Properties

Sodium hexanitritocobaltate(III) is a yellow to orange-brown crystalline powder.[1][6] It is known for its high solubility in water and slight solubility in alcohol.[1][7] The aqueous solution is slightly acidic.[1]

| Property | Value | Citations |

| Molecular Formula | Na₃[Co(NO₂)₆] | [2][3][4] |

| Molar Mass | 403.94 g/mol | [2][3][5] |

| Appearance | Yellow to orange crystalline powder | [1][2] |

| Melting Point | Decomposes at 220 °C | [1][6][8] |

| Solubility in Water | 720 g/L at 20 °C | [1] |

| pH of Aqueous Solution | ~5 (100 g/L at 20 °C) | [1][9] |

| CAS Number | 13600-98-1 | [2][10] |

Structure and Synthesis

The core of the compound is the hexanitritocobaltate(III) anion, [Co(NO₂)₆]³⁻. In this complex, a central cobalt(III) ion is octahedrally coordinated to six nitrite (NO₂⁻) ligands through the nitrogen atoms.[1]

The synthesis of sodium hexanitritocobaltate(III) involves the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, in the presence of excess sodium nitrite.[3][11] The reaction is typically carried out in a mildly acidic solution, often using acetic acid, which facilitates the oxidation of Co(II) to Co(III).[1][12] Air is often bubbled through the solution to aid in the oxidation process.[11]

dot

Caption: General workflow for the synthesis of sodium hexanitritocobaltate(III).

Key Experimental Protocols

1. Synthesis of Sodium Hexanitritocobaltate(III)

-

Materials : Cobalt(II) nitrate hexahydrate, sodium nitrite, 50% acetic acid, 95% ethanol, water.[13]

-

Procedure :

-

Dissolve 2g of cobalt(II) nitrate hexahydrate and 6g of potassium-free sodium nitrite in 8mL of hot water.[13]

-

Cool the solution to 50°C and stir continuously.[11]

-

Slowly add 2mL of 50% acetic acid dropwise. The solution will turn dark brown.[11][13]

-

Draw a stream of air through the solution for approximately 20-30 minutes to facilitate oxidation and remove excess nitrogen dioxide.[11]

-

Cool the solution in an ice bath.[12]

-

Slowly add cold 95% ethanol with agitation to crystallize the product.[1][12]

-

Collect the yellow-orange crystals by vacuum filtration, wash with cold ethanol, and air-dry.[1][12]

-

2. Qualitative Test for Potassium Ions (K⁺)

The primary application of this compound is in qualitative inorganic analysis for the detection of potassium and ammonium (B1175870) ions.[3][6]

-

Materials : Sample solution, dilute acetic acid, and a freshly prepared 10% w/v solution of sodium hexanitritocobaltate(III).[14]

-

Procedure :

-

Acidify approximately 1 mL of the sample solution with 1 mL of dilute acetic acid.[14]

-

Add 1 mL of the freshly prepared this compound solution.[14]

-

The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[14][15]

-

The precipitate formed is the insoluble double salt, K₂Na[Co(NO₂)₆]·H₂O.[3]

-

dot

Caption: Logical workflow for the qualitative detection of potassium ions.

Applications in Research and Development

Beyond its classic use in qualitative analysis, sodium hexanitritocobaltate(III) serves as a nitrosating agent in organic synthesis.[1][16] It is also a precursor for creating other cobalt(III) coordination complexes, which can have applications in materials science, such as in the development of electrocatalytic materials.[1] In geochemical analysis, it is used to differentiate between alkali feldspars and plagioclase feldspars in thin sections.[3][6]

References

- 1. grokipedia.com [grokipedia.com]

- 2. laballey.com [laballey.com]

- 3. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 4. This compound, Hi-AR™/ACS [himedialabs.com]

- 5. This compound | CoN6Na3O12 | CID 159748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, GR 13600-98-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. This compound [drugfuture.com]

- 8. chemwhat.com [chemwhat.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 13600-98-1 CAS | this compound | Inorganic Salts | Article No. 05839 [lobachemie.com]

- 11. jetir.org [jetir.org]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates | Pharmaguideline [pharmaguideline.com]

- 15. youtube.com [youtube.com]

- 16. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Qualitative and Quantitative Determination of Potassium Ions Using Sodium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the established analytical method for the detection and quantification of potassium ions (K⁺) in aqueous solutions using sodium cobaltinitrite, Na₃[Co(NO₂)₆]. This method relies on the formation of a characteristic yellow precipitate, potassium this compound, and remains a valuable technique in various laboratory settings.

Chemical Principles

The qualitative and quantitative determination of potassium ions with this compound is based on the precipitation of a sparingly soluble double salt, potassium sodium hexanitritocobaltate(III) monohydrate. In a weakly acidic medium, typically acetic acid, potassium ions react with an excess of this compound to form a distinct yellow to orange-yellow crystalline precipitate.[1][2]

The overall chemical reaction can be represented as follows:

2K⁺(aq) + Na⁺(aq) + [Co(NO₂)₆]³⁻(aq) → K₂Na[Co(NO₂)₆]·H₂O(s)

The formation of this insoluble complex allows for the separation and subsequent identification or quantification of potassium ions from the sample matrix.[2][3] The presence of acetic acid is crucial as it prevents the precipitation of cobalt hydroxide (B78521) while providing the optimal pH for the formation of the desired potassium this compound complex.

Quantitative Data Summary

The this compound method can be adapted for quantitative analysis, either gravimetrically, by weighing the dried precipitate, or volumetrically.[4] The accuracy of the quantitative analysis is highly dependent on controlled experimental conditions.

Table 1: Quantitative Parameters of the this compound Test for Potassium Ions

| Parameter | Value/Observation | Notes |

| Detection Limit | Less than one part per million (ppm) of potassium | A temporary turbidity may be observed at such low concentrations.[5] |

| Solubility of Precipitate | Less than 1 part in 20,000 | In 10% acetic acid.[4] |

| Optimal Na⁺:K⁺ Ratio | Greater than 25 | To ensure the formation of a precipitate with a constant composition.[6] |

| Accuracy | Approximately 1.3% error in quantitative determinations | Variations can be a few tenths of one percent under optimal conditions.[6] |

Interferences

Several ionic species can interfere with the accurate detection of potassium ions by forming precipitates with the cobaltinitrite reagent. It is crucial to consider these potential interferences when interpreting results.

Table 2: Common Interferences in the this compound Test for Potassium Ions

| Interfering Ion | Chemical Formula | Observation |

| Ammonium (B1175870) | NH₄⁺ | Forms a similar insoluble precipitate, (NH₄)₂Na[Co(NO₂)₆]. This is the most significant interference. |

| Cesium | Cs⁺ | Forms an insoluble precipitate. |

| Rubidium | Rb⁺ | Forms an insoluble precipitate. |

| Thallium(I) | Tl⁺ | Forms an insoluble precipitate.[2] |

| Lithium | Li⁺ | Interferes at concentrations of 10 ppm and above.[1] |

| Magnesium | Mg²⁺ | Interferes at concentrations of 5 ppm and above.[1] |

| Calcium | Ca²⁺ | Interferes at concentrations of 20 ppm and above.[1] |

| Aluminum | Al³⁺ | Interferes at concentrations of 20 ppm and above.[1] |

| Manganese(II) | Mn²⁺ | Interferes at concentrations of 25 ppm and above.[1] |

| Iron(III) | Fe³⁺ | No significant interference observed up to 35 ppm.[1] |

Due to the significant interference from ammonium ions, it is imperative to remove them from the sample prior to the addition of the this compound reagent, typically by boiling the sample in an alkaline solution.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the preparation of the necessary reagent and the execution of the qualitative test for potassium ions.

Preparation of this compound Reagent

This procedure outlines the synthesis of the this compound reagent.

-

Solution A: Dissolve 113 g of cobalt (II) acetate (B1210297) in 300 mL of deionized water and add 100 mL of glacial acetic acid.

-

Solution B: Dissolve 220 g of sodium nitrite (B80452) (NaNO₂) in 400 mL of deionized water.

-

Mixing: Slowly add Solution B to Solution A with constant stirring.

-

Gas Removal: Remove the evolved nitric oxide by bubbling air through the solution or by evacuation.[7]

-

Standing: Allow the solution to stand for 24 hours.

-

Filtration: Filter the solution to remove any precipitate that has formed.

-

Dilution: Dilute the filtrate to a final volume of 1 liter with deionized water.

-

Storage: Store the reagent in a dark, well-stoppered bottle. The reagent is not stable indefinitely and should be freshly prepared periodically.

Qualitative Test for Potassium Ions

This protocol details the procedure for the detection of potassium ions in a sample.

-

Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of deionized water. If the sample is already in solution, use 1 mL of the provided solution.

-

Acidification: Add 1 mL of dilute acetic acid to the sample solution.

-

Reagent Addition: Add 1 mL of a freshly prepared 10% w/v solution of this compound to the acidified sample.

-

Observation: The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[1]

-

Removal of Ammonium Ions (if present): If ammonium ions are suspected to be present, add sodium hydroxide solution to the original sample and boil gently until the evolution of ammonia (B1221849) ceases (test with moist litmus (B1172312) paper). Then, acidify the solution with dilute acetic acid and proceed with the test as described above.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the this compound test for potassium ions.

Caption: Chemical reaction pathway for the precipitation of potassium ions.

Caption: Experimental workflow for the qualitative test of potassium ions.

References

The Analytical Versatility of Sodium Cobaltinitrite: A Technical Guide

An In-depth Exploration of its Discovery, Application, and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sodium hexanitritocobaltate(III), commonly known as sodium cobaltinitrite, Na₃[Co(NO₂)₆], is a coordination compound that has held a significant place in the annals of analytical chemistry.[1][2] This inorganic salt is renowned for its ability to selectively precipitate potassium ions from solution, a property that has been historically pivotal for the qualitative and quantitative determination of potassium.[2] This technical guide provides a comprehensive overview of the discovery of this compound as an analytical reagent, its chemical properties, and detailed experimental protocols for its use in the analysis of potassium. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of classical analytical techniques.

Historical Perspective: The Emergence of a Key Reagent

The use of this compound as a reagent for potassium detection dates back to the late 19th and early 20th centuries. Observers such as Sadtler (1870) had noted the formation of sparingly soluble double salts of potassium and sodium with cobaltinitrite.[2] However, it was the work of de Koningh that popularized its use as a qualitative test for potassium.[2] Subsequent investigations by Adie and Wood further elucidated the nature of the precipitate, identifying its composition as dipotassium (B57713) this compound, K₂Na[Co(NO₂)₆]·H₂O.[2] This discovery paved the way for the development of quantitative methods, including gravimetric and volumetric (titrimetric) analyses, for the accurate estimation of potassium.[2]

Chemical and Physical Properties

This compound is a yellow to orange-brown crystalline powder. A summary of its key properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | Na₃[Co(NO₂)₆] | [1] |

| Molar Mass | 403.94 g/mol | |

| Appearance | Yellow to brownish-yellow crystalline powder | |

| Solubility in Water | Soluble | |

| Melting Point | 220 °C (decomposes) | |

| Formula of Precipitate with K⁺ | K₂Na[Co(NO₂)₆]·H₂O | [2] |

Quantitative Data and Analytical Parameters

The analytical utility of this compound is underpinned by the low solubility of the potassium-containing precipitate. The following table summarizes key quantitative parameters associated with its use.

| Parameter | Value | Notes and References |

| Solubility of K₂Na[Co(NO₂)₆]·H₂O | Approx. 1 part in 20,000 (in 10% acetic acid) | Based on titration with KMnO₄.[2] |

| Detection Limit (Spectrophotometric) | 0.63 µg/L | For a newer spectrophotometric method.[3] |

| Quantification Limit (Spectrophotometric) | 2.1 µg/L | For a newer spectrophotometric method.[3] |

| Optimal pH | Slightly acidic (acetic acid) | Prevents the precipitation of cobalt hydroxide. |

| Interfering Ions | NH₄⁺, Rb⁺, Cs⁺, Tl⁺, Pb²⁺, Hg₂²⁺ | These ions can also form precipitates with the reagent.[4] Ammonium (B1175870) ions are a common interference due to their similar size and charge to potassium ions. |

Reaction Mechanism and Stoichiometry

The analytical application of this compound is based on a precipitation reaction. The overall reaction for the determination of potassium is:

2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻ → K₂Na[Co(NO₂)₆]↓ (yellow precipitate)

The formation of the hexanitritocobaltate(III) complex itself involves the oxidation of Co²⁺ to Co³⁺ in the presence of excess nitrite (B80452) ions.

Caption: Reaction pathway for the formation of the cobaltinitrite reagent and its subsequent precipitation with potassium ions.

Experimental Protocols

Detailed methodologies for the key analytical techniques employing this compound are provided below.

Preparation of this compound Reagent

A commonly used procedure for preparing the reagent is as follows:

-

Solution A: Dissolve 113 g of cobalt acetate (B1210297) in 300 mL of water and add 100 mL of glacial acetic acid.

-

Solution B: Dissolve 220 g of sodium nitrite in 400 mL of water.

-

Mix the two solutions and remove the evolved nitric oxide by passing a stream of air through the solution.

-

Allow the solution to stand for 24 hours.

-

Filter the solution to remove any precipitate and make up the volume to 1 liter with distilled water.[2]

Gravimetric Determination of Potassium

This method involves the precipitation of potassium as K₂Na[Co(NO₂)₆]·H₂O and weighing the dried precipitate.

Caption: Experimental workflow for the gravimetric determination of potassium.

Detailed Protocol:

-

Take a known volume of the potassium-containing sample solution.

-

Acidify the solution with a small amount of acetic acid.

-

Add a freshly prepared solution of this compound in excess.

-

Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.[2]

-

Filter the yellow precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold 10% acetic acid until the washings are colorless, followed by a final wash with a small amount of cold water.[2]

-

Dry the crucible and precipitate in an oven at 125 °C to a constant weight.

-

The weight of the precipitate (K₂Na[Co(NO₂)₆]·H₂O) is used to calculate the amount of potassium.

Titrimetric (Volumetric) Determination of Potassium

This method involves the oxidation of the nitrite in the precipitate with a standardized solution of potassium permanganate (B83412) (KMnO₄).

Caption: Experimental workflow for the titrimetric determination of potassium.

Detailed Protocol:

-

Precipitate the potassium as K₂Na[Co(NO₂)₆]·H₂O as described in the gravimetric method and filter it.

-

Transfer the precipitate and the filter paper to a beaker.

-

Add a known excess of a standardized potassium permanganate solution and an appropriate amount of sulfuric acid.

-

Heat the solution to facilitate the oxidation of the nitrite ions by the permanganate. The reaction is: 5K₂Na[Co(NO₂)₆] + 12KMnO₄ + 28H₂SO₄ → 5CoSO₄ + 5Na₂SO₄ + 11K₂SO₄ + 12MnSO₄ + 30HNO₃ + 13H₂O

-

After the reaction is complete, the excess unreacted permanganate is determined by back-titration with a standard solution of a reducing agent, such as oxalic acid or ferrous ammonium sulfate, until the pink color of the permanganate disappears.

-

The amount of permanganate consumed is used to calculate the amount of nitrite, and thus the amount of potassium in the original sample.

Spectrophotometric Determination of Potassium

A more recent development involves a spectrophotometric method based on the cobalt content of the precipitate.

Detailed Protocol:

-

Precipitate the potassium as K₂Na[Co(NO₂)₆] as previously described.

-

Centrifuge the sample and discard the supernatant.

-

Wash the precipitate with 70% ethanol (B145695) to remove any excess reagent.[5]

-

Dissolve the precipitate in concentrated hydrochloric acid. This results in the formation of a bluish-green colored solution.[3]

-

Measure the absorbance of the solution at a wavelength of 623 nm.[3]

-

The concentration of potassium is determined by comparing the absorbance to a standard curve prepared from known concentrations of potassium.[3]

Conclusion

The discovery and application of this compound as an analytical reagent represent a significant milestone in the history of chemistry. While modern instrumental techniques such as atomic absorption spectroscopy and ion-selective electrodes are now more commonly used for potassium analysis due to their speed and sensitivity, the classical methods involving this compound remain valuable for their accuracy and as important pedagogical tools. For researchers and professionals in fields where a fundamental understanding of analytical chemistry is crucial, knowledge of these methods provides a strong foundation. The detailed protocols and quantitative data presented in this guide offer a practical resource for the application of this venerable analytical reagent.

References

The Central Role of Cobalt in the Sodium Cobaltinitrite Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the cobalt atom within the sodium cobaltinitrite complex, Na₃[Co(NO₂)₆]. This document details the coordination chemistry, electronic structure, and the underlying principles of its application in analytical methodologies, particularly for the detection and quantification of potassium ions.

Introduction

This compound, systematically named sodium hexanitrocobaltate(III), is an inorganic coordination compound recognized for its utility as a selective precipitating agent.[1] The core of its functionality lies in the hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻, where a central cobalt atom is coordinated to six nitrite (B80452) ligands. The specific electronic configuration and coordination geometry of the cobalt ion are directly responsible for the complex's stability and its characteristic reactions.

The Role of Cobalt: A Triumvirate of Influence

The significance of the cobalt atom in the this compound complex can be understood through three key aspects: its oxidation state, its coordination chemistry, and its electronic configuration.

Oxidation State and Electronic Configuration

In the hexanitrocobaltate(III) anion, cobalt exists in a +3 oxidation state ([Co(III)]).[2][3] A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To achieve the +3 oxidation state, it loses two 4s electrons and one 3d electron, resulting in a d⁶ electronic configuration for the Co³⁺ ion.[4][5]

The six nitrite ligands (NO₂⁻) act as strong-field ligands, causing the pairing of the d-electrons. This leads to a low-spin electronic configuration, t₂g⁶ eg⁰. This low-spin d⁶ configuration confers significant kinetic stability to the complex due to its large crystal field stabilization energy (CFSE).[6] This stability is crucial for the reliability of the complex in analytical applications.

Coordination Chemistry and Geometry

The [Co(NO₂)₆]³⁻ anion exhibits a well-defined octahedral geometry , with the cobalt ion at the center and the six nitrite ligands positioned at the vertices.[7] The nitrite ligands coordinate to the cobalt center through the nitrogen atom, a linkage denoted as nitro. This coordination results in a highly symmetrical and stable complex.

The formation of this stable coordination sphere is the primary reason for the complex's utility. The overall negative charge of the complex anion allows it to form ionic salts with cations.

Quantitative Data Summary

The structural integrity of the [Co(NO₂)₆]³⁻ anion is paramount to its function. While detailed bond lengths and angles can vary slightly depending on the crystal packing and the counter-ion, crystallographic studies provide valuable insight into its structure.

| Parameter | Value | Reference |

| Cobalt Oxidation State | +3 | [2][3] |

| Cobalt Electronic Config. | d⁶ (low-spin) | [6] |

| Coordination Geometry | Octahedral | [7] |

| Crystal System (Na₃[Co(NO₂)₆]) | Not explicitly found, but described as containing a slightly distorted octahedral anion. | [8] |

| Vibrational Spectroscopy (IR) | ||

| Co-N Stretching Vibrations | Varies based on counter-ion | [6] |

| NO₂ Scissoring Vibrations | Varies based on counter-ion | [6] |

Experimental Protocols

The primary application of this compound is in the detection and quantification of potassium ions. This is based on the formation of a sparingly soluble yellow precipitate of potassium this compound, K₂Na[Co(NO₂)₆]·H₂O.[9]

Preparation of this compound Reagent

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Ethanol (B145695) (optional, for precipitation)

Procedure:

-

Dissolve a measured amount of sodium nitrite in distilled water. The dissolution is endothermic, so gentle heating may be required.[9]

-

In a separate container, dissolve the cobalt(II) salt in distilled water.

-

Slowly add the cobalt(II) salt solution to the sodium nitrite solution with constant stirring.

-

Acidify the mixture by adding glacial acetic acid. This will result in the evolution of reddish-brown fumes of nitrogen dioxide (NO₂), which is a toxic gas and should be handled in a well-ventilated fume hood.[9]

-

To facilitate the oxidation of Co(II) to Co(III), air can be bubbled through the solution.

-

The resulting solution of this compound can be used directly or the solid can be precipitated by the addition of cold ethanol, filtered, washed with ethanol, and dried.[9]

Gravimetric Determination of Potassium

Procedure:

-

Prepare a clear, acidic solution of the sample containing potassium ions.

-

Add an excess of the freshly prepared this compound reagent to the sample solution.

-

Allow the mixture to stand for a sufficient time (e.g., overnight) to ensure complete precipitation of the yellow potassium this compound.[10]

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with a suitable wash liquid, such as dilute acetic acid, followed by ethanol to remove any soluble impurities.

-

Dry the crucible and precipitate to a constant weight in an oven at an appropriate temperature (e.g., 100-110 °C).

-

The weight of the precipitate can be used to calculate the amount of potassium in the original sample using the stoichiometric factor for K in K₂Na[Co(NO₂)₆]·H₂O.

Volumetric Determination of Potassium

This method involves the titration of the nitrite ions in the precipitated potassium this compound.

Procedure:

-

Precipitate the potassium as described in the gravimetric method.

-

After filtration and washing, dissolve the precipitate in a known excess of a standard oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in an acidic medium.[10][11]

-

The nitrite ions are oxidized to nitrate ions.

-

The excess oxidizing agent is then back-titrated with a standard reducing agent, such as oxalic acid or a ferrous salt.[10]

-

The amount of oxidizing agent consumed is proportional to the amount of nitrite, which in turn is stoichiometrically related to the amount of potassium.

Spectrophotometric Determination of Potassium

A more recent method involves the spectrophotometric measurement of the cobalt in the precipitate.

Procedure:

-

Precipitate the potassium as described in the gravimetric method.

-

Dissolve the washed precipitate in a suitable solvent.

-

The concentration of the cobaltinitrite complex in the solution can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer. The absorbance is directly proportional to the concentration of the complex and, therefore, to the initial concentration of potassium.

Mandatory Visualizations

Caption: Octahedral coordination of Cobalt(III) in the hexanitrocobaltate(III) anion.

Caption: Experimental workflow for the gravimetric determination of potassium.

References

- 1. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Na3Co(NO2)6 at 293 and 10 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium hexanitrocobaltate(III), ACS | CoN6Na3O12-3 | CID 16211641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium hexanitrocobaltate (III) (Technical Grade) | CoH3N6Na3O12-3 | CID 169446466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Determination of Potassium Using Sodium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of potassium using the sodium cobaltinitrite method. This classical analytical technique relies on the precipitation of potassium as an insoluble complex, which can then be quantified using gravimetric, volumetric, or spectrophotometric methods.

Principle of the Method

The quantitative determination of potassium by this compound is based on the reaction of potassium ions (K⁺) with an excess of this compound (Na₃[Co(NO₂)₆]) in a weakly acidic solution (acetic acid). This reaction forms a sparingly soluble, yellow crystalline precipitate of potassium this compound.[1][2] The stoichiometry of the precipitate can vary depending on the reaction conditions, but it is often represented as K₂Na[Co(NO₂)₆]·H₂O.[1][3]

The overall reaction can be summarized as: 2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻ → K₂Na[Co(NO₂)₆] (s)

The amount of potassium in the sample is then determined by measuring the quantity of the precipitate formed, either by its weight (gravimetric), by titrating the nitrite (B80452) content (volumetric), or by measuring the cobalt concentration (spectrophotometric).

Experimental Protocols

Preparation of this compound Reagent

A reliable reagent is crucial for accurate potassium determination.

Materials:

-

Cobalt (II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) or Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Distilled or deionized water

-

Methanol or Ethanol (B145695) (for crystallization)[4][5]

-

Suction filtration apparatus

Procedure:

-

Solution A: Dissolve 113 g of cobalt (II) acetate in 300 mL of water and add 100 mL of glacial acetic acid.[1] Alternatively, dissolve 3 g of cobalt nitrate in 20 mL of distilled water.[4]

-

Solution B: Dissolve 220 g of sodium nitrite in 400 mL of water.[1] Alternatively, dissolve 10 g of sodium nitrite in 20 mL of distilled water.[4]

-

Mixing: Slowly add Solution B to Solution A with constant stirring.[1]

-

Removal of Nitrous Fumes: A brown gas (nitric oxide) will evolve. Bubble air through the solution until the gas is removed.[1][4] This is often done in a fume hood.

-

Standing: Allow the solution to stand for 24 hours.[1]

-

Filtration: A yellow precipitate may form; filter the solution to remove it.[1]

-

Storage: Store the reagent in a dark, cool place. The solution should be filtered before each use.

Sample Preparation

Proper sample preparation is essential to eliminate interfering substances.

-

Aqueous Samples: If the sample is a clear aqueous solution, it can often be used directly after acidification with acetic acid.

-

Biological Tissues/Soils: For complex matrices like tissues or soils, ashing or extraction is necessary to remove organic matter and interfering ions.[6][7]

-

Ashing: Place the sample in a muffle furnace at high temperatures to destroy organic material. Dissolve the resulting ash in distilled water.[6]

-

Extraction: For soils, an extraction with a suitable reagent like Bray's extracting reagent or hydrochloric acid can be used to bring potassium into solution.[1][8]

-

-

Interference Removal: Ammonium, cesium, rubidium, and thallium ions also form precipitates with this compound and must be removed prior to analysis. Certain anions like iodide and sulfide (B99878) can also interfere. For samples containing interfering bases, boiling with an excess of sodium carbonate can precipitate them.[1]

Gravimetric Determination of Potassium

This method involves weighing the dried precipitate of potassium this compound.

Protocol:

-

Sample Aliquot: Take a known volume of the prepared sample solution containing potassium.

-

Acidification: Add a few drops of glacial acetic acid to the sample solution.

-

Precipitation: Add an excess of the this compound reagent to the sample solution with gentle stirring.

-

Digestion: Allow the precipitate to stand for a minimum of 4 hours, or overnight, to ensure complete precipitation.[3]

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible or a Gooch filter.[1]

-

Washing: Wash the precipitate several times with small portions of cold water, followed by a wash with 70% ethanol to remove any soluble salts.[6] A 10% acetic acid solution followed by 2.5% sodium sulfate (B86663) has also been used as a substitute for alcohol washing.[9]

-

Drying: Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved.[3]

-

Weighing: Cool the crucible in a desiccator and weigh it accurately.

-

Calculation: The weight of potassium is calculated from the weight of the precipitate using a gravimetric factor.

Volumetric Determination of Potassium

This method involves titrating the nitrite in the dissolved precipitate with a standard solution of potassium permanganate (B83412) (KMnO₄).

Protocol:

-

Precipitation and Washing: Follow steps 1-6 of the Gravimetric Determination protocol.

-

Dissolving the Precipitate: Transfer the filter paper and precipitate to a beaker. Add a known excess volume of standard 0.1 N potassium permanganate solution and 25 mL of 1:1 sulfuric acid.

-

Heating: Heat the solution to boiling to ensure the complete oxidation of the nitrite.

-

Back Titration: While the solution is still hot (around 70-80°C), titrate the excess potassium permanganate with a standard 0.1 N oxalic acid or sodium oxalate (B1200264) solution until the pink color disappears.

-

Calculation: The amount of potassium is calculated from the volume of potassium permanganate consumed in the reaction with the nitrite.

Spectrophotometric Determination of Potassium

This method is based on the measurement of the color intensity of a solution derived from the precipitate.

Protocol:

-

Precipitation and Washing: Follow steps 1-6 of the Gravimetric Determination protocol.

-

Dissolving the Precipitate: Dissolve the precipitate in a suitable solvent. For instance, dissolving the precipitate in concentrated HCl develops a bluish-green color that can be measured.[10]

-

Color Development: In another variation, the cobalt in the precipitate can be reacted with a chromogenic reagent like ninhydrin (B49086) to form a colored complex.[11]

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 623 nm for the HCl method) using a spectrophotometer.[10]

-

Quantification: Determine the concentration of potassium from a standard curve prepared using known concentrations of potassium. A standard curve of potassium using this method has shown a high regression coefficient (R² = 0.998).[10]

Data Presentation

Table 1: Properties of Potassium this compound Precipitate

| Property | Value | Reference |

| Common Formula | K₂Na[Co(NO₂)₆]·H₂O | [1] |

| Alternative Formula | K₃NaCo(NO₂)₆ | [6] |

| Molar Ratio (K:Na) | 1.91:1.09 (in mixed crystals) | [12] |

| Appearance | Yellow crystalline solid | [2][4] |

| Solubility in Water | Poorly soluble (1 g in 1120 g of water at 17°C) | [2] |

Table 2: Gravimetric and Volumetric Factors for Potassium Calculation

| Method | Factor | Reference |

| Gravimetric (as K) | 0.1793 (for K₃NaCo(NO₂)₆) | [6] |

| Gravimetric (as K₂O) | Varies with precipitate composition | [1][3] |

| Volumetric (K₂O per mL of 0.1 N KMnO₄) | 0.000830 g | [7] |

Table 3: Comparison of Quantitative Methods

| Method | Advantages | Disadvantages |

| Gravimetric | Direct measurement, high precision when done carefully. | Time-consuming, requires careful handling to avoid loss of precipitate. |